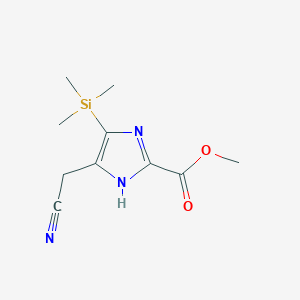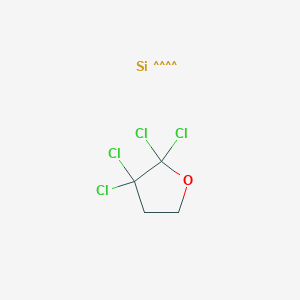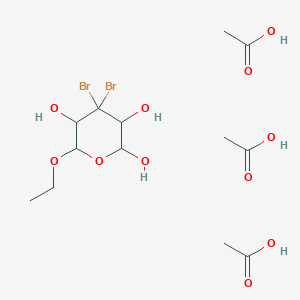
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes both acetic acid and oxane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol typically involves multiple steps, starting with the preparation of the oxane ring and subsequent bromination and ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized oxane derivatives, while reduction could produce simpler alcohols or ethers.
Aplicaciones Científicas De Investigación
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;4,4-dibromo-6-methoxyoxane-2,3,5-triol
- Acetic acid;4,4-dibromo-6-propoxyoxane-2,3,5-triol
Uniqueness
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups, affecting its applications and effectiveness in various fields.
Propiedades
Número CAS |
62829-08-7 |
|---|---|
Fórmula molecular |
C13H24Br2O11 |
Peso molecular |
516.13 g/mol |
Nombre IUPAC |
acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H12Br2O5.3C2H4O2/c1-2-13-6-4(11)7(8,9)3(10)5(12)14-6;3*1-2(3)4/h3-6,10-12H,2H2,1H3;3*1H3,(H,3,4) |
Clave InChI |
NUUSVFIDHAALIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(C(C(O1)O)O)(Br)Br)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
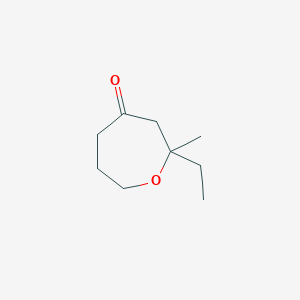
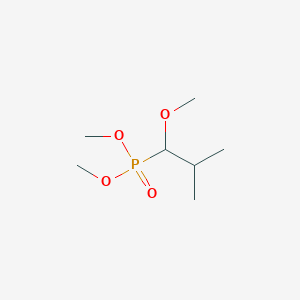
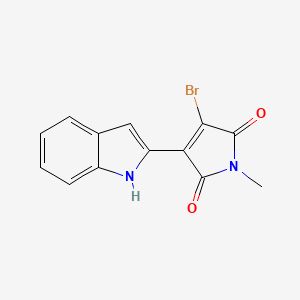
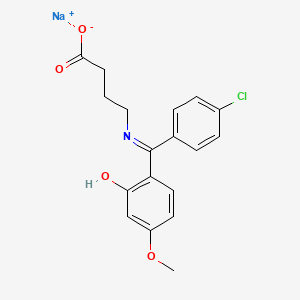
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)


